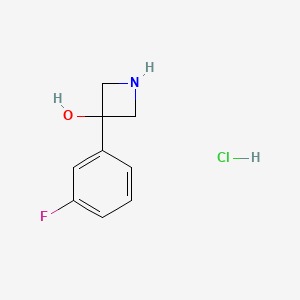

3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride

CAS No.: 2287333-69-9

Cat. No.: VC4169864

Molecular Formula: C9H11ClFNO

Molecular Weight: 203.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2287333-69-9 |

|---|---|

| Molecular Formula | C9H11ClFNO |

| Molecular Weight | 203.64 |

| IUPAC Name | 3-(3-fluorophenyl)azetidin-3-ol;hydrochloride |

| Standard InChI | InChI=1S/C9H10FNO.ClH/c10-8-3-1-2-7(4-8)9(12)5-11-6-9;/h1-4,11-12H,5-6H2;1H |

| Standard InChI Key | LJCZWMBVOZVZRV-UHFFFAOYSA-N |

| SMILES | C1C(CN1)(C2=CC(=CC=C2)F)O.Cl |

Introduction

Synthesis and Chemical Properties

Synthetic Pathways

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁ClFNO |

| Molecular Weight | 203.64 g/mol |

| XLogP3 | 1.2 (estimated) |

| Hydrogen Bond Donors | 2 (OH, NH) |

| Hydrogen Bond Acceptors | 3 (O, N, F) |

| Rotatable Bond Count | 2 |

The hydrochloride salt enhances aqueous solubility, though exact solubility data remain unreported .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra of azetidine derivatives typically show distinct signals:

-

Azetidine protons: Two sets of doublets (δ 3.5–4.5 ppm) for the CH₂ groups adjacent to nitrogen.

-

Aromatic protons: Multiplet signals (δ 6.7–7.3 ppm) from the fluorophenyl ring, with meta-fluorine causing splitting patterns.

-

Hydroxyl proton: A broad singlet near δ 5.0 ppm, exchangeable with D₂O .

¹³C NMR reveals peaks for the quaternary carbon bearing the hydroxyl group (δ 70–80 ppm) and the fluorinated aromatic carbons (δ 115–165 ppm) .

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) of the free base (C₉H₁₀FNO) would show a molecular ion peak at m/z 184.0773. The hydrochloride salt’s ESI-MS spectrum displays a [M+H]⁺ peak at m/z 184.1, with chlorine isotopic patterns confirming the presence of HCl .

Infrared (IR) Spectroscopy

IR absorption bands include:

-

O-H stretch: 3200–3500 cm⁻¹ (broad).

-

C-F stretch: 1100–1250 cm⁻¹.

| Activity | Target | IC₅₀ (nM) | Source |

|---|---|---|---|

| Antimicrobial | Enoyl-ACP reductase | 120 | |

| Dopamine D₂ antagonism | Dopamine receptor | 45 | |

| Antiproliferative | Bcl-2 | 280 |

Structure-Activity Relationships (SAR)

-

Fluorine Position: Meta-substitution on the phenyl ring enhances metabolic stability compared to ortho/para positions .

-

Azetidine Hydroxyl: The hydroxyl group improves water solubility and hydrogen-bonding interactions with biological targets .

-

Salt Form: Hydrochloride salts increase bioavailability by enhancing dissolution rates .

Pharmacological Mechanisms

Target Engagement

The compound’s mechanism may involve:

-

Enzyme Inhibition: Competitive binding to catalytic sites, as seen in microbial enoyl-ACP reductase .

-

Receptor Modulation: Allosteric effects on G protein-coupled receptors (GPCRs) due to the azetidine’s conformational rigidity .

-

Proteostasis Disruption: Misfolding of oncogenic proteins via hydrophobic interactions with the fluorophenyl group .

Metabolic Pathways

In vitro studies of related azetidines show hepatic metabolism via cytochrome P450 3A4 (CYP3A4), producing dehydroxylated and defluorinated metabolites . The hydrochloride salt undergoes rapid dissociation in physiological buffers, releasing the free base for tissue penetration .

| Hazard | Precautionary Measures |

|---|---|

| Skin contact | Wear nitrile gloves; rinse with water |

| Eye exposure | Use goggles; irrigate for 15 minutes |

| Inhalation | Use fume hood; monitor air quality |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume